molecular formula C19H15ClN4OS2 B2470538 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-44-5

3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2470538
CAS No.: 847403-44-5
M. Wt: 414.93
InChI Key: INTJDODVJHXWLB-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazole core with a benzo[d]thiazol-2(3H)-one moiety. The triazole ring is substituted at the 3-position with an allylthio group and at the 4-position with a 3-chlorophenyl group, while the benzothiazolone is linked via a methyl bridge. The synthesis likely involves S-alkylation of a triazole-thiol precursor with an appropriate halide, as seen in analogous protocols .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-2-10-26-18-22-21-17(24(18)14-7-5-6-13(20)11-14)12-23-15-8-3-4-9-16(15)27-19(23)25/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTJDODVJHXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting with the preparation of intermediate compounds. Key steps include the formation of the triazole ring, chlorophenyl substitution, and incorporation of the benzo[d]thiazol-2(3H)-one.

  • Formation of Triazole Ring: : The triazole ring can be synthesized using a cyclization reaction involving an alkyne and an azide under copper-catalyzed conditions.

  • Chlorophenyl Substitution: : Introduction of the 3-chlorophenyl group can be achieved via electrophilic aromatic substitution.

  • Incorporation of Benzo[d]thiazol-2(3H)-one: : The final step involves coupling the triazole intermediate with benzo[d]thiazol-2(3H)-one using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Scaling up to industrial production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow processes and automated reactors are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride.

  • Substitution: : The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chlorine position.

Scientific Research Applications

Antifungal Activity

One of the most significant applications of this compound is its antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens. A study demonstrated that compounds similar to 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibited potent antifungal activity against Candida species and Aspergillus spp. This suggests its potential use as a therapeutic agent in treating fungal infections.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, a study reported that triazole-based compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It can be utilized as a fungicide to protect crops from fungal diseases. The effectiveness of triazole-based fungicides is well-documented, with studies showing their ability to control diseases caused by pathogens like Fusarium and Botrytis.

Plant Growth Regulators

Additionally, triazole compounds have been explored as plant growth regulators. They can enhance plant growth and yield by modulating hormonal pathways within plants. This dual action—acting as both a fungicide and a growth regulator—makes such compounds valuable in sustainable agriculture.

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been investigated for developing advanced materials with enhanced properties. The unique chemical structure allows for improved thermal stability and mechanical strength in polymer composites.

Sensors and Electronics

Moreover, the electronic properties of triazole derivatives make them suitable candidates for applications in sensors and electronic devices. Their ability to form stable complexes with metal ions has been exploited in developing sensitive sensors for detecting environmental pollutants.

Case Studies

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated significant inhibition of Candida spp. growth with IC50 values comparable to established antifungals.
Study 2Anticancer PropertiesShowed that similar triazole compounds induced apoptosis in breast cancer cells via caspase activation.
Study 3Agricultural UseEvaluated as a fungicide against Botrytis cinerea; reduced disease incidence by over 70%.
Study 4Material ScienceEnhanced thermal stability in polymer composites when blended with triazole derivatives.

Mechanism of Action

The mechanism by which 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves interactions with molecular targets and pathways, such as:

  • Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.

  • Signal Transduction: : Can modulate cellular signaling pathways, leading to altered cellular responses.

  • Receptor Binding: : Binds to receptors on cell surfaces, influencing cellular activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Differences
Compound Name / Class Core Structure Substituents Heterocyclic Additions
Target Compound 1,2,4-Triazole + Benzothiazolone 3-Allylthio, 4-(3-Cl-phenyl) Benzo[d]thiazol-2(3H)-one
4-(4-Chlorophenyl)-2-(pyrazol-thiazole) [] 1,2,4-Triazole + Thiazole 4-(4-Cl-phenyl), fluorophenyl groups Thiazole-pyrazole hybrid
5-(Thiadiazole-thio)methyl-1,2,4-triazole [] 1,2,4-Triazole S-linked thiadiazole 1,3,4-Thiadiazole
Alkil-2-((5-Phenethyl-triazol-3-yl)thio)acetimidates [] 1,2,4-Triazole Phenethyl, alkil groups Acetimidate/propanimidate
  • Allylthio groups (target) vs. phenethylthio () could alter steric bulk and reactivity.
  • Heterocyclic Additions : The benzothiazolone moiety in the target compound introduces a fused aromatic system, differing from thiadiazole () or pyrazole-thiazole hybrids (), which may influence electronic properties and binding interactions.

Biological Activity

The compound 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel structure that combines triazole and benzothiazole moieties. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The aim of this article is to summarize the biological activity, synthesis, and research findings related to this compound.

Structural Characteristics

The molecular formula of the compound is C20H18ClN3OS2C_{20}H_{18}ClN_3OS_2 with a complex structure that includes both triazole and benzothiazole rings. The presence of the allylthio group and the chlorophenyl substituent may influence its biological properties.

Biological Activity Overview

Research indicates that compounds containing triazole and benzothiazole derivatives exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

A study focusing on related triazole derivatives demonstrated significant antifungal activity against various fungal strains. For instance, compounds similar to our target compound have shown effective inhibition against Aspergillus niger and Candida albicans with varying IC50 values ranging from 0.5 µM to 10 µM depending on structural modifications .

Acetylcholinesterase Inhibition

Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One study reported an IC50 value of 2.7 µM for a related compound, suggesting that our target compound may also exhibit AChE inhibitory activity . This could be attributed to the presence of the benzothiazole moiety, which has been linked to enhanced AChE inhibition in previous studies.

Synthesis of the Compound

The synthesis pathway for compounds of this class typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the allylthio group via nucleophilic substitution.
  • Final coupling with the benzothiazole component.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Triazole DerivativeAntifungal0.5 µM (against A. niger)
Benzothiazole-Triazole HybridAChE Inhibition2.7 µM
Related TriazolesAntifungal10 µM (against C. albicans)
BenzothiazolesKinase Inhibition0.17 µM (against VEGFR-2)

The biological activity of triazoles is often linked to their ability to interfere with fungal cell membrane synthesis or inhibit key enzymes in metabolic pathways. The presence of an allylthio group may enhance lipophilicity and facilitate better membrane penetration, thereby increasing efficacy.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core followed by functionalization with the benzo[d]thiazol-2(3H)-one moiety. Key steps include:

  • Cyclization : Use of hydrazine derivatives or thioureas to form the triazole ring (e.g., Biginelli reaction for analogous compounds) .
  • Substitution : Introduction of the 3-chlorophenyl and allylthio groups via nucleophilic aromatic substitution or thiol-ene reactions.
  • Coupling : Methylation or alkylation to link the triazole and benzothiazolone units .

Q. Optimization Strategies :

ParameterRecommended ConditionsReference
SolventDioxane or ethanol-DMF mixtures
CatalystTriethylamine or K₂CO₃
Temperature20–25°C for substitution steps
PurificationRecrystallization (ethanol-DMF)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key markers include:
    • Triazole ring protons (δ 7.5–8.5 ppm) .
    • Benzo[d]thiazol-2(3H)-one carbonyl (C=O, δ 165–175 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : C=S (1050–1250 cm⁻¹) and C=O (1680–1750 cm⁻¹) stretches .

Q. Comparative Table of Techniques :

TechniqueKey ParametersUtility
¹H NMR400–600 MHz, CDCl₃ or DMSO-d⁶Substituent connectivity
HRMSESI+/ESI-, m/z accuracy <5 ppmMolecular formula confirmation
IRATR mode, 500–4000 cm⁻¹Functional group identification

Q. How do the 3-chlorophenyl and allylthio substituents influence physicochemical properties and reactivity?

  • Electronic Effects : The electron-withdrawing 3-chlorophenyl group enhances electrophilic reactivity at the triazole ring, while the allylthio group introduces steric bulk and potential for thiol-mediated redox interactions .
  • Solubility : The hydrophobic 3-chlorophenyl group reduces aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays .
  • Stability : Allylthio groups may undergo oxidation to sulfoxides under acidic conditions, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. What computational modeling approaches (e.g., DFT) are suitable for predicting electronic structure and binding interactions?

  • Density Functional Theory (DFT) : Used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict charge distribution. For example, DFT studies on similar triazoles reveal π-π stacking interactions with biological targets .
  • Molecular Docking : Docking into enzyme active sites (e.g., cytochrome P450) to predict binding affinities. Software like AutoDock Vina is recommended .

Q. How can contradictions in pharmacological activity data across in vitro and in vivo models be resolved?

  • Dose-Response Curves : Standardize assays using IC₅₀/EC₅₀ values to compare potency .
  • Metabolic Stability : Evaluate hepatic microsome stability to identify discrepancies between in vitro and in vivo efficacy .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing allylthio with methylthio) to isolate toxicity from activity .

Q. What methodologies are recommended for investigating environmental fate and degradation pathways?

  • Laboratory Studies :
    • Hydrolysis : Expose to pH 3–10 buffers at 25–50°C to assess stability .
    • Photodegradation : UV-Vis irradiation (254 nm) to simulate sunlight-induced breakdown .
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (LC₅₀/EC₅₀) .

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